4-Chloro-1-naphthonitrile
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Overview
Description
4-Chloro-1-naphthonitrile is an organic compound with the molecular formula C11H6ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the fourth position and a nitrile group at the first position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthonitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1-bromonaphthalene with sodium cyanide . This method is efficient and yields high purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-naphthonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) for oxidizing the nitrile group to a carboxylic acid.
Major Products:
Amines: Formed by the reduction of the nitrile group.
Carboxylic Acids: Formed by the oxidation of the nitrile group.
Scientific Research Applications
4-Chloro-1-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic substitution reactions, while the chlorine atom can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
1-Naphthonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Lacks the nitrile group, limiting its applications in organic synthesis.
2-Chloro-1-naphthonitrile: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness: 4-Chloro-1-naphthonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Biological Activity
4-Chloro-1-naphthonitrile (C11H6ClN) is a compound that has drawn attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring substituted with a chlorine atom and a nitrile group. Its molecular structure is depicted as follows:
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. It has been evaluated for its inhibitory effects against various viruses, including Zika virus (ZIKV) and SARS-CoV. In vitro assays demonstrated that the compound exhibits significant antiviral activity with low cytotoxicity, indicating a promising therapeutic profile.
- Zika Virus Inhibition : In one study, this compound showed an EC50 value of approximately 5.25 µM against ZIKV, with a CC50 value of 20.0 µM, suggesting effective viral inhibition while maintaining cell viability .
Antimicrobial Properties
The compound has also been assessed for antimicrobial activity. Research indicates that it possesses notable efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Bacterial Strains Tested : The antimicrobial evaluation included several pathogenic bacteria, where this compound demonstrated significant inhibition zones in agar diffusion tests .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the naphthalene core, such as varying substituents at different positions, have been shown to influence its efficacy.
Substituent Position | Effect on Activity |
---|---|
Para | Increased potency |
Meta | Moderate potency |
Ortho | Decreased potency |
This table summarizes findings from various SAR studies that indicate how different substituents can enhance or diminish the biological activity of related compounds .
Case Studies and Research Findings
Several case studies have explored the biological implications of this compound:
- SARS-CoV PLpro Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit the SARS-CoV PLpro enzyme. The most potent derivative exhibited an IC50 value of 0.67 µM, highlighting the compound's potential in antiviral drug development .
- Antimicrobial Evaluation : In a study assessing the antimicrobial properties of various naphthalene derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .
Properties
Molecular Formula |
C11H6ClN |
---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-chloronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
KLYDQWZSLRBNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C#N |
Origin of Product |
United States |
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